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molecular formula C10H17N3O4S B8633008 1-(4-Methylphenylmethyl)hydrazinecarboxamide methanesulfonate CAS No. 425675-45-2

1-(4-Methylphenylmethyl)hydrazinecarboxamide methanesulfonate

Cat. No. B8633008
M. Wt: 275.33 g/mol
InChI Key: SPZGBPGLGSRRNY-UHFFFAOYSA-N
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Patent
US07304062B2

Procedure details

A 22-L 4-neck flask was equipped with an overhead stirring apparatus, warming/cooling bath, thermometer probe, condenser, and 500-mL addition funnel. The flask was charged with 2-(Aminocarbonyl)-2-(4-methylphenylmethyl)-hydrazine carboxylic acid, 1,1-dimethylethyl ester (1100 g, 3.94 moles) and dichloromethane (12 L). The mixture was warmed to 30-35° C. to completely dissolve all solids, then cooled to 25-30° C. and methanesulfonic acid (MsOH) (398 g, 4.14 moles) was added over 30 min. The water bath was replaced with a heating mantle and the reaction solution was heated at reflux for 12-20 hours, and, monitored by TLC analysis (Ethyl Acetate 100%; I2, Rf(sm)=0.3, Rf(prod)=0.1) When complete, the reaction mixture was diluted with heptane (4000 mL), cooled to 10-20° C., and stirred for 30 min. After filtration, the cake was washed with heptane (2×1000 mL) and dried in vacuo at 35-45° C., to afford the title compound as a white solid (1070 g, 98.6%). 1H NMR (DMSO-d6, 300 MHz): δ 1.35 (s, 9 H), 2.26 (s, 1 H), 4.45 (br s, 2 H), 6.06 (s, 2 H), 7.10 (s, 4 H), 8.88 (br s, 1 H); Anal. Calcd. for C10H17N3O4 S,: C, 43.62; H, 6.22; N, 15.26; S, 11.64. Found: C, 43.33; H, 6.21; N, 14.97.
Name
2-(Aminocarbonyl)-2-(4-methylphenylmethyl)-hydrazine carboxylic acid, 1,1-dimethylethyl ester
Quantity
1100 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
398 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4000 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
98.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([N:4]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)[NH:5]C(OC(C)(C)C)=O)=[O:3].ClCCl.[CH3:24][S:25]([OH:28])(=[O:27])=[O:26].II>CCCCCCC.C(OCC)(=O)C.O>[CH3:24][S:25]([OH:28])(=[O:27])=[O:26].[CH3:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:4]([C:2]([NH2:1])=[O:3])[NH2:5])=[CH:15][CH:16]=1 |f:7.8|

Inputs

Step One
Name
2-(Aminocarbonyl)-2-(4-methylphenylmethyl)-hydrazine carboxylic acid, 1,1-dimethylethyl ester
Quantity
1100 g
Type
reactant
Smiles
NC(=O)N(NC(=O)OC(C)(C)C)CC1=CC=C(C=C1)C
Name
Quantity
12 L
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
398 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
4000 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22-L 4-neck flask was equipped with an overhead
TEMPERATURE
Type
TEMPERATURE
Details
warming/cooling bath
ADDITION
Type
ADDITION
Details
thermometer probe, condenser, and 500-mL addition funnel
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve all solids
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12-20 hours
Duration
16 (± 4) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10-20° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the cake was washed with heptane (2×1000 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 35-45° C.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.CC1=CC=C(C=C1)CN(N)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1070 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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